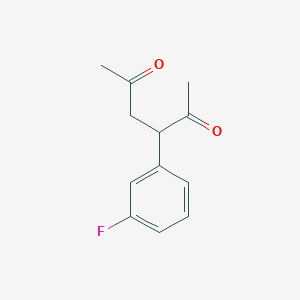
2,5-Hexanedione, 3-(3-fluorophenyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Hexanedione, 3-(3-fluorophenyl)- is an organic compound with the molecular formula C₁₂H₁₃FO₂ It is a derivative of 2,5-hexanedione, where a fluorophenyl group is attached to the third carbon atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Hexanedione, 3-(3-fluorophenyl)- can be achieved through several methods. One common approach involves the reaction of 3-fluorobenzaldehyde with acetone in the presence of a base to form the corresponding chalcone, which is then subjected to oxidative cleavage to yield the desired diketone . Another method involves the hydrolysis of 2,5-dimethylfuran, a glucose-derived heterocycle, under high-temperature water conditions .
Industrial Production Methods
Industrial production of 2,5-Hexanedione, 3-(3-fluorophenyl)- typically involves the use of high-temperature water (HTW) conditions for the efficient conversion of starting materials. The reaction parameters, such as temperature, reaction time, and the amount of catalyst, are optimized to achieve high yields .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Hexanedione, 3-(3-fluorophenyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the diketone to the corresponding diol.
Substitution: The fluorophenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like nitric acid (HNO₃) or sulfuric acid (H₂SO₄).
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Diols.
Substitution: Various substituted fluorophenyl derivatives.
Aplicaciones Científicas De Investigación
2,5-Hexanedione, 3-(3-fluorophenyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential effects on biological systems, particularly its interactions with proteins and enzymes.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,5-Hexanedione, 3-(3-fluorophenyl)- involves its interaction with lysine residues in proteins through Schiff base formation, followed by cyclization to form pyrroles. The oxidation of these pyrrole residues leads to cross-linking and denaturation of proteins, which can perturb cellular functions and cause damage to nerve cells .
Comparación Con Compuestos Similares
Similar Compounds
2,5-Hexanedione: A simpler diketone without the fluorophenyl group.
2,5-Heptanedione: A longer-chain analog.
3,6-Octanedione: Another γ-diketone with a different carbon chain length.
Uniqueness
2,5-Hexanedione, 3-(3-fluorophenyl)- is unique due to the presence of the fluorophenyl group, which imparts distinct chemical properties and reactivity compared to its non-fluorinated analogs. This fluorine substitution can influence the compound’s biological activity and its interactions with other molecules .
Propiedades
Número CAS |
583887-42-7 |
|---|---|
Fórmula molecular |
C12H13FO2 |
Peso molecular |
208.23 g/mol |
Nombre IUPAC |
3-(3-fluorophenyl)hexane-2,5-dione |
InChI |
InChI=1S/C12H13FO2/c1-8(14)6-12(9(2)15)10-4-3-5-11(13)7-10/h3-5,7,12H,6H2,1-2H3 |
Clave InChI |
FVFLVPSNDWLKAR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)CC(C1=CC(=CC=C1)F)C(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


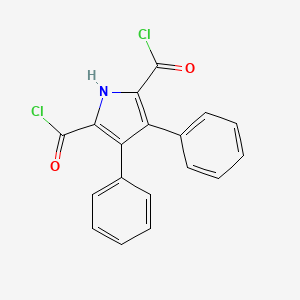
![Oxazole, 4,5-dihydro-4,4-dimethyl-2-[2-[(phenylmethyl)seleno]phenyl]-](/img/structure/B14237747.png)
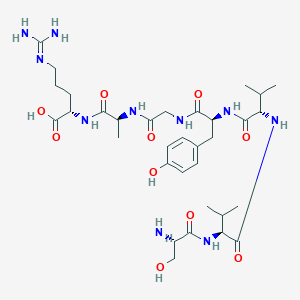

![6-(6-Bromohexyl)-5,6-dihydrobenzo[f][1,7]naphthyridin-4-ium bromide](/img/structure/B14237769.png)

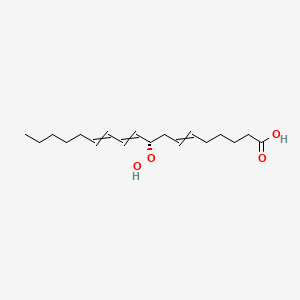
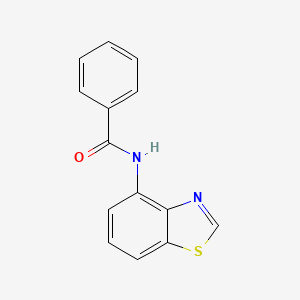
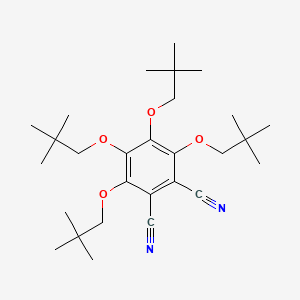
![Propan-2-yl 4-[(trifluoromethanesulfonyl)oxy]benzoate](/img/structure/B14237810.png)
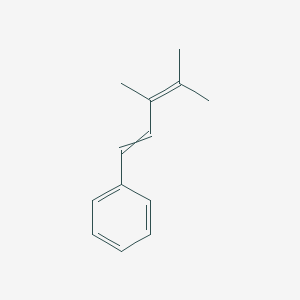

![Benzonitrile, 3-[4-(2-quinolinyl)-2-oxazolyl]-](/img/structure/B14237841.png)
![2-[(2,3,4,5-Tetramethylcyclopenta-1,3-dien-1-yl)methyl]pyridine](/img/structure/B14237844.png)
